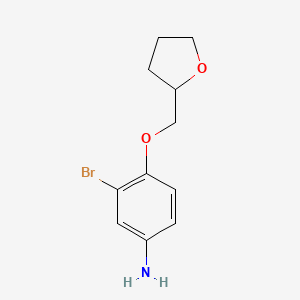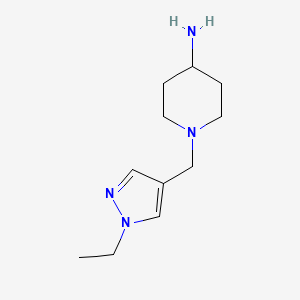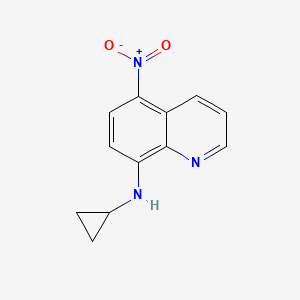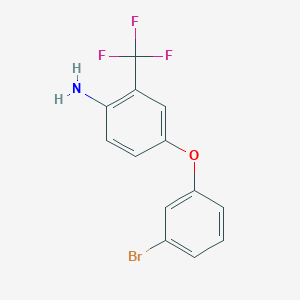amine CAS No. 1177344-94-3](/img/structure/B1453917.png)
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](2-methoxyethyl)amine
Vue d'ensemble
Description
“(1,5-dimethyl-1H-pyrazol-4-yl)methylamine” is a compound with the IUPAC name 1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine . It has a molecular weight of 191.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H13N5/c1-7-8(3-11-13(7)2)5-14-6-9(10)4-12-14/h3-4,6H,5,10H2,1-2H3 . This indicates that the compound contains 9 carbon atoms, 13 hydrogen atoms, and 5 nitrogen atoms.
Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 191.24 . The InChI code for this compound is 1S/C9H13N5/c1-7-8(3-11-13(7)2)5-14-6-9(10)4-12-14/h3-4,6H,5,10H2,1-2H3 .
Applications De Recherche Scientifique
Antileishmanial and Antimalarial Activities
This compound has been studied for its potential in treating tropical diseases such as leishmaniasis and malaria. Research indicates that derivatives of this compound exhibit significant antileishmanial and antimalarial activities . These findings are crucial as they offer a pathway to developing new treatments for diseases that affect millions worldwide.
Antibacterial and Antitubercular Properties
In the field of microbiology, derivatives of this compound have been synthesized and evaluated for their antibacterial and antitubercular activities . The results suggest that these derivatives could serve as a basis for new antibiotics, addressing the growing concern of antibiotic resistance.
Catalytic Activity in Organic Reactions
The compound has been utilized in the synthesis of pyrazole-based ligands . These ligands have shown promising catalytic properties, particularly in the oxidation of catechol to o-quinone, which is an important reaction in organic chemistry . This application is significant for industrial processes that require efficient and selective oxidation reactions.
Pharmacological Effects
In pharmacology, the compound’s derivatives have been recognized for their diverse pharmacological effects. They have been used in molecular docking studies to understand their interactions with biological targets, which is essential for drug design and discovery .
Materials Science Applications
The compound has been involved in the development of energetic materials . Its nitrogen-rich structure makes it suitable for creating compounds with potential applications in explosives, propellants, and pyrotechnics . This research is vital for both military and civilian applications, where stable and efficient energetic materials are needed.
Environmental Science Implications
In environmental science, the compound’s derivatives could be explored for their role in catalytic processes related to enzymes like catecholase . These processes are important for understanding and enhancing bioremediation techniques, which use living organisms to clean up contaminated environments.
Orientations Futures
Propriétés
IUPAC Name |
N-[(1,5-dimethylpyrazol-4-yl)methyl]-2-methoxyethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O/c1-8-9(7-11-12(8)2)6-10-4-5-13-3/h7,10H,4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJHFFOSJJUTLD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CNCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1,5-dimethyl-1H-pyrazol-4-yl)methyl](2-methoxyethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![[4-(4-Methoxyphenoxy)phenyl]methanol](/img/structure/B1453839.png)


![methyl 4-{[(2H-indazol-6-yl)amino]methyl}benzoate](/img/structure/B1453845.png)
![{1-[3-(Trifluoromethyl)phenyl]cyclopropyl}methanamine](/img/structure/B1453847.png)
![2-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1453848.png)
![1-[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methanamine](/img/structure/B1453849.png)

![[1,3-dimethyl-5-(4-methyl-1,4-diazepan-1-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453854.png)
![2-({1-[4-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetic acid](/img/structure/B1453856.png)
![6-chloro-N-[2-(4-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1453857.png)